molecular formula C24H30Cl2N2O2 B6525311 4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride CAS No. 1215550-40-5

4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride

Cat. No.: B6525311
CAS No.: 1215550-40-5
M. Wt: 449.4 g/mol
InChI Key: CKZGKUCJQDZKJF-UHFFFAOYSA-N
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Description

4-((4-Benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride is a synthetic coumarin derivative with a benzylpiperazine moiety. The coumarin core (chromen-2-one) is substituted with three methyl groups at positions 5, 7, and 8, and a 4-benzylpiperazin-1-ylmethyl group at position 3. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Coumarins are known for diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethylchromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2.2ClH/c1-17-13-18(2)23-21(14-22(27)28-24(23)19(17)3)16-26-11-9-25(10-12-26)15-20-7-5-4-6-8-20;;/h4-8,13-14H,9-12,15-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZGKUCJQDZKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)CC4=CC=CC=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride typically involves the following steps:

    Formation of the chromen-2-one core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using benzylpiperazine as a starting material.

    Final modifications: The compound is further modified to introduce the benzyl group and other substituents, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow synthesis, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as oxidoreductases, by binding to their active sites . This inhibition can disrupt various biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The coumarin backbone distinguishes this compound from cinnoline derivatives like 3-(4-benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) (). For example, halogenated cinnolines (e.g., 9c, 9d) may show enhanced lipophilicity, while methyl-substituted coumarins (as in the target compound) could improve metabolic stability .

Substituent Effects

  • Piperazine Modifications: The target compound’s 4-benzylpiperazine group contrasts with 4-(4-fluorophenyl)piperazine in compounds like 6-fluoro-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10b) (). Fluorinated aryl groups may enhance blood-brain barrier penetration, whereas benzyl groups could increase affinity for serotonin or dopamine receptors. Benzo[d][1,3]dioxol-5-ylmethyl substitution in 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride () introduces a methylenedioxy group, which is metabolically labile but may confer antioxidant activity.
  • Methyl vs. Halogen Substituents: The 5,7,8-trimethyl coumarin in the target compound likely increases steric hindrance and hydrophobicity compared to halogenated analogs.

Salt Form and Solubility

The dihydrochloride salt in the target compound and 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride () improves water solubility compared to non-salt forms (e.g., neutral cinnolines in ). This property is critical for parenteral formulations or in vivo efficacy studies.

Pharmacological Implications

  • Coumarins with 7,8-dihydroxy groups () may act as metal chelators or radical scavengers .
  • Piperazine-containing cinnolines () are often explored as kinase inhibitors or antimicrobial agents.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Piperazine Substituent Key Substituents Salt Form
Target Compound Coumarin 4-Benzylpiperazin-1-yl 5,7,8-Trimethyl Dihydrochloride
3-(4-Benzylpiperazin-1-yl)-6-Fluoro-4-Me-Cinnoline (9b) Cinnoline 4-Benzylpiperazin-1-yl 6-Fluoro, 4-Methyl None
4-(Benzo[d][1,3]dioxol-5-ylmethyl) Coumarin Coumarin Benzo[d][1,3]dioxol-5-ylmethyl 7,8-Dihydroxy Dihydrochloride
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-Triazolopyridinone Triazolopyridinone 4-(4-Chlorophenyl)piperazin-1-yl 4-Chlorophenyl Dihydrochloride

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